molecular formula C20H20N2O4S2 B2719497 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide CAS No. 941986-63-6

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

Cat. No.: B2719497
CAS No.: 941986-63-6
M. Wt: 416.51
InChI Key: HQUWFDSHHUGNFY-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a chemical compound with diverse applications in scientific research. It possesses unique properties that make it valuable for studying various biological processes and developing innovative drug therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide typically involves multiple steps. The starting materials often include quinoline derivatives and naphthalene sulfonamide. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize efficiency and yield. These methods often involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Halogens, sulfonyl chlorides

The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted quinoline or naphthalene derivatives .

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Employed in the study of cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide include other quinoline and naphthalene derivatives, such as:

  • N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)naphthalene-2-sulfonamide
  • N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
  • N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)naphthalene-1-carboxamide

Uniqueness

This compound is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. These properties make it valuable for various scientific research applications and differentiate it from other similar compounds.

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-27(23,24)22-12-4-7-17-13-18(9-11-20(17)22)21-28(25,26)19-10-8-15-5-2-3-6-16(15)14-19/h2-3,5-6,8-11,13-14,21H,4,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUWFDSHHUGNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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